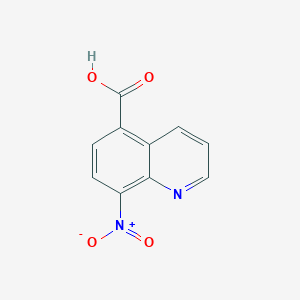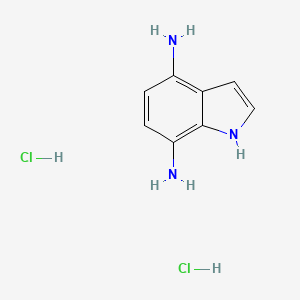
1h-Indole-4,7-diamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole-4,7-diamine dihydrochloride is a chemical compound characterized by its indole structure, which is a bicyclic system consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is typically found as a white to light yellow solid powder and is known for its good solubility in water . It is used in various laboratory research applications and in the preparation of related compounds .
准备方法
The synthesis of 1H-Indole-4,7-diamine dihydrochloride can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known reaction for constructing indole derivatives. This method typically involves the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol . The reaction proceeds through a series of steps, including the formation of a hydrazone intermediate, followed by cyclization and rearrangement to yield the indole product.
Industrial production methods for indole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency .
化学反应分析
1H-Indole-4,7-diamine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions to yield corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can produce various N-alkyl or N-acyl indole derivatives .
科学研究应用
1H-Indole-4,7-diamine dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals . In biology, indole derivatives are known to play a role in cell signaling and have been studied for their potential therapeutic effects in treating cancer, microbial infections, and other diseases .
In medicine, indole derivatives have been investigated for their anti-inflammatory, antiviral, and anticancer properties. They are also used in the development of drugs targeting various biological pathways and receptors . In the industry, indole derivatives are used in the production of dyes, fragrances, and other specialty chemicals .
作用机制
The mechanism of action of 1H-Indole-4,7-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, indole derivatives can act as agonists or antagonists of serotonin receptors, influencing neurotransmission and mood regulation . They can also inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenase and tyrosine kinases .
相似化合物的比较
1H-Indole-4,7-diamine dihydrochloride can be compared with other similar compounds, such as 1H-Indole-3-carbaldehyde and 1H-Indole-2-carboxylic acid. These compounds share the indole core structure but differ in their functional groups and chemical properties . For example, 1H-Indole-3-carbaldehyde is commonly used as a precursor in multicomponent reactions to synthesize biologically active molecules . In contrast, 1H-Indole-2-carboxylic acid is used in the synthesis of pharmaceuticals and agrochemicals .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
属性
分子式 |
C8H11Cl2N3 |
|---|---|
分子量 |
220.10 g/mol |
IUPAC 名称 |
1H-indole-4,7-diamine;dihydrochloride |
InChI |
InChI=1S/C8H9N3.2ClH/c9-6-1-2-7(10)8-5(6)3-4-11-8;;/h1-4,11H,9-10H2;2*1H |
InChI 键 |
LZKHSPZUADSTAK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1N)C=CN2)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(2,2,2-Trifluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B11886809.png)


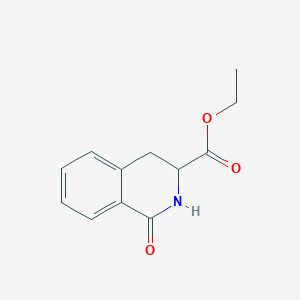
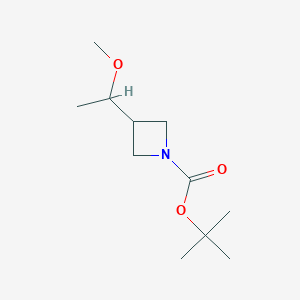

![2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)ethanone](/img/structure/B11886840.png)
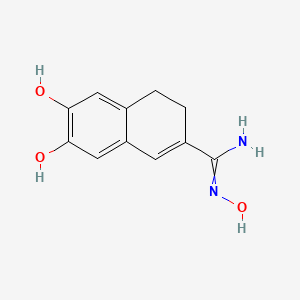


![7-Methyl-3H-pyrano[3,2-f]quinolin-8(7H)-one](/img/structure/B11886865.png)
